molecular formula C29H24ClFN4O4S B12782949 (E)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)imino)methyl)furan-2-yl)quinazolin-4-amine

(E)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)imino)methyl)furan-2-yl)quinazolin-4-amine

Cat. No.: B12782949
M. Wt: 579.0 g/mol
InChI Key: UMEGCMWTBSTJJZ-UHFFFAOYSA-N
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Description

(E)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)imino)methyl)furan-2-yl)quinazolin-4-amine is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinazoline core, which is a common structural motif in various biologically active molecules, including kinase inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)imino)methyl)furan-2-yl)quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Functionalization of the Quinazoline Core:

    Introduction of the Phenyl Group: The phenyl group with the 3-chloro-4-((3-fluorobenzyl)oxy) substituent can be introduced through a nucleophilic aromatic substitution reaction.

    Final Assembly: The final step involves the condensation of the intermediate with 2-(methylsulfonyl)ethylamine under mild conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is of interest due to its potential as a kinase inhibitor. Kinase inhibitors are crucial in the regulation of various cellular processes and are used in the treatment of diseases like cancer.

Medicine

In medicine, (E)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)imino)methyl)furan-2-yl)quinazolin-4-amine is being studied for its potential therapeutic effects, particularly in oncology, due to its ability to inhibit specific kinases involved in tumor growth and proliferation.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of this compound involves the inhibition of specific kinases. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, like ATP, to specific substrates. This phosphorylation process is crucial for the regulation of various cellular activities. By inhibiting these kinases, the compound can interfere with signaling pathways that promote cell growth and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Lapatinib: A known kinase inhibitor used in the treatment of breast cancer.

    Gefitinib: Another kinase inhibitor used for non-small cell lung cancer.

    Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer and pancreatic cancer.

Uniqueness

(E)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)imino)methyl)furan-2-yl)quinazolin-4-amine is unique due to its specific structural features, such as the furan-2-yl group and the imine linkage, which may confer distinct biological activities and selectivity profiles compared to other kinase inhibitors.

Properties

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(2-methylsulfonylethyliminomethyl)furan-2-yl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-16,18H,11-12,17H2,1H3,(H,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEGCMWTBSTJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN=CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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